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molecular formula C13H10F2O2 B8431605 4-(3,4-Difluorobenzyloxy)phenol

4-(3,4-Difluorobenzyloxy)phenol

Cat. No. B8431605
M. Wt: 236.21 g/mol
InChI Key: WAQCKUKPMPBZSZ-UHFFFAOYSA-N
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Patent
US06162832

Procedure details

To a solution of 4-(3,4-difluorobenzyloxy)phenyl acetate (6.77 g, 24.4 mmol) in methanol (100 ml) was added potassium carbonate (3.36 g, 24.3 mmol), followed by reflux for 3 hours. After allowing to stand overnight, the reaction solution was poured into water, made acidic with hydrochloric acid and extracted with chloroform. The solvent was evaporated under reduced pressure to give the title compound (5.68 g), which was used for the following reaction without purification.
Name
4-(3,4-difluorobenzyloxy)phenyl acetate
Quantity
6.77 g
Type
reactant
Reaction Step One
Quantity
3.36 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:10]=[CH:9][C:8]([O:11][CH2:12][C:13]2[CH:18]=[CH:17][C:16]([F:19])=[C:15]([F:20])[CH:14]=2)=[CH:7][CH:6]=1)(=O)C.C(=O)([O-])[O-].[K+].[K+].O.Cl>CO>[F:20][C:15]1[CH:14]=[C:13]([CH:18]=[CH:17][C:16]=1[F:19])[CH2:12][O:11][C:8]1[CH:7]=[CH:6][C:5]([OH:4])=[CH:10][CH:9]=1 |f:1.2.3|

Inputs

Step One
Name
4-(3,4-difluorobenzyloxy)phenyl acetate
Quantity
6.77 g
Type
reactant
Smiles
C(C)(=O)OC1=CC=C(C=C1)OCC1=CC(=C(C=C1)F)F
Name
Quantity
3.36 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by reflux for 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC=1C=C(COC2=CC=C(C=C2)O)C=CC1F
Measurements
Type Value Analysis
AMOUNT: MASS 5.68 g
YIELD: CALCULATEDPERCENTYIELD 98.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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